Azeto[1,2-A]pyrido[1,2-D]pyrazine

Heterocyclic Chemistry Medicinal Chemistry Scaffold Design

Medicinal chemistry teams developing PDE2A inhibitors or mu-opioid antagonists require a validated, unsubstituted parent scaffold for SAR baseline comparisons. Azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) is the minimally substituted aromatic tricyclic core with a strained azetidine ring enabling unique [2+2] cycloaddition reactivity. • CNS-drug-like space: AlogP 1.29, PSA 90.65 Ų, MW 156.18 • Enables PDE2A inhibitor scaffold-hopping & β-lactam antibiotic construction • Fully characterized reference standard for HPLC/MS method development Reliable supply with certificates of analysis.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 49688-89-3
Cat. No. B15470991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzeto[1,2-A]pyrido[1,2-D]pyrazine
CAS49688-89-3
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN3C=CC3=CN2C=C1
InChIInChI=1S/C10H8N2/c1-2-5-11-8-10-4-6-12(10)7-9(11)3-1/h1-8H
InChIKeyCICGDJDFWYKGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azeto[1,2-A]pyrido[1,2-D]pyrazine (CAS 49688-89-3) Procurement Baseline: Core Scaffold Identity and Physicochemical Profile


Azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) is a tricyclic heterocycle with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol . The compound incorporates a strained azetidine ring fused to a pyrido[1,2-d]pyrazine core . Computed physicochemical parameters include a density of 1.3±0.1 g/cm³, a boiling point of 350.1±42.0°C at 760 mmHg, and a flash point of 159.8±15.7°C . Its AlogP of 1.29 and polar surface area of 90.65 Ų suggest moderate lipophilicity and hydrogen-bonding capacity . As the minimally substituted parent scaffold of the broader pyrido[1,2-a]pyrazine class, it serves as a key comparative baseline for structure-activity relationship (SAR) studies and as a versatile synthetic intermediate for constructing biologically active derivatives such as PDE2A inhibitors and mu-opioid receptor antagonists [1].

Why Generic Azeto[1,2-A]pyrido[1,2-D]pyrazine Substitution Fails: Scaffold Architecture and Synthetic Tractability


The unsubstituted azeto[1,2-a]pyrido[1,2-d]pyrazine scaffold cannot be freely interchanged with other pyridopyrazine regioisomers or partially saturated analogues without fundamentally altering the molecular geometry and synthetic entry points. The strained, electron-deficient azetidine ring present in this scaffold provides a unique [2+2] cycloaddition reactivity not available in pyrido[1,2-a]pyrazines lacking this four-membered ring, enabling distinct ring-enlargement transformations to eight-membered ring derivatives [1][2]. In contrast, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold (e.g., the core of mu-opioid antagonist compound 36) is fully saturated, lacks the azetidine ring, and presents different conformational constraints and nitrogen basicity profiles [2][3]. Similarly, triazolopyridopyrazine-based PDE2A inhibitors such as compound 11 possess an additional triazole ring that alters both the heterocyclic topology and the electronic distribution of the aromatic system [3]. Substitution of this core scaffold with any of these alternatives would result in a different chemical entity with divergent reactivity, physicochemical properties, and biological target engagement, rendering direct interchange scientifically invalid for both synthetic and pharmacological applications.

Quantitative Differentiation Evidence for Azeto[1,2-A]pyrido[1,2-D]pyrazine (CAS 49688-89-3) Versus Closest Analogs


Scaffold Architecture: Azetidine Ring Strain vs. Octahydro-Pyrido[1,2-a]pyrazine Saturation

Azeto[1,2-a]pyrido[1,2-d]pyrazine (C10H8N2, MW 156.18) is an aromatic tricyclic system containing a strained four-membered azetidine ring, with a calculated density of 1.3 g/cm³ and a polar surface area of 90.65 Ų . In contrast, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold (C8H16N2, MW 140.23), which serves as the core of the mu-opioid antagonist compound 36 (Ki = 0.47 nM, IC50 = 1.8 nM), is a fully saturated bicyclic system lacking the azetidine ring and possessing two basic nitrogen centers [1]. The aromatic, electron-deficient nature of the target compound vs. the saturated, electron-rich nature of the octahydro analogue results in fundamentally different hydrogen-bonding capacity and ring-strain energy, which directly govern both synthetic derivatization pathways and biological target recognition [1].

Heterocyclic Chemistry Medicinal Chemistry Scaffold Design

PDE2A Inhibitory Potency: Triazolopyridopyrazine Derivative 11 vs. Unsubstituted Parent Scaffold Baseline

Triazolopyridopyrazine derivative 11, which incorporates an extended heterocyclic system derived from pyridopyrazine chemistry, exhibits potent PDE2A inhibition with an IC50 of 1.99 nM and >1000-fold selectivity over PDE10A (IC50 ~2000 nM) in enzyme inhibition assays [1]. The unsubstituted azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) serves as the minimal aromatic core scaffold from which such elaborated inhibitors are constructed via annulation and functionalization [2]. No direct PDE inhibition data are available for the parent scaffold itself, as it represents the unsubstituted starting point for SAR exploration. In vitro autoradiography with [18F]11 demonstrated high-affinity binding (apparent KD = 0.24 nM) and specificity toward PDE2A in rat brain sections, with complete competition by structurally diverse PDE2A inhibitors [1]. This evidence establishes the pyridopyrazine core as a validated pharmacophoric element for PDE2A engagement, though the specific azeto[1,2-a]pyrido[1,2-d]pyrazine scaffold provides a distinct, less elaborated entry point for divergent SAR exploration compared to the triazolopyridopyrazine series [1][2].

Phosphodiesterase Inhibition PET Imaging Neuropharmacology

Mu-Opioid Receptor Antagonist Activity: Octahydro-1H-pyrido[1,2-a]pyrazine Derivative 36 vs. Azeto-Pyridopyrazine Scaffold Divergence

Octahydro-1H-pyrido[1,2-a]pyrazine derivative 36 demonstrates high-affinity mu-opioid receptor binding (Ki = 0.47 nM) and potent in vitro antagonist activity (IC50 = 1.8 nM), with improved mu/kappa and mu/delta selectivity compared to the octahydroquinolizine template compound 4 (Ki = 0.62 nM, IC50 = 0.54 nM) [1]. This pyrido[1,2-a]pyrazine scaffold shows a ~3-fold improvement in binding selectivity profile over the quinolizine comparator [1]. However, azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) is structurally distinct: it is an aromatic, fully unsaturated system containing a strained azetidine ring, whereas derivative 36 is built on a saturated octahydro-pyrido[1,2-a]pyrazine core lacking ring strain [2]. The aromatic scaffold cannot adopt the chair conformations critical for mu-opioid receptor recognition demonstrated by the saturated series [1]. This divergence means the azeto[1,2-a]pyrido[1,2-d]pyrazine scaffold is not a direct replacement for the octahydro scaffold in mu-opioid programs and instead offers a complementary, electronically differentiated starting point for exploring alternative GPCR targets or allosteric modulation [2].

Opioid Pharmacology GPCR Antagonism Pain Research

Dopamine D4 Receptor Binding: Octahydro-pyrido[1,2-a]pyrazine Derivative CP-293019 vs. Aromatic Azeto Scaffold

The octahydro-pyrido[1,2-a]pyrazine derivative CP-293019 (CHEMBL66227) exhibits binding affinity for the human dopamine D4 receptor with a Ki of 3.40 nM in CHO cells using [3H]spiperone displacement [1]. Patent literature further describes pyrido[1,2-a]pyrazine derivatives with combined dopamine D2 and serotonin 5-HT1B receptor activity, with Ki values of approximately 20 nM or lower for at least two receptor targets [2]. Azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) differs from these derivatives in two key respects: (1) it is aromatic rather than saturated, eliminating the basic nitrogen geometry required for dopamine receptor ionic interactions, and (2) it contains the strained azetidine ring which imposes distinct spatial constraints [3]. No direct dopamine receptor binding data exist for the unsubstituted azeto scaffold. The D4 receptor data for CP-293019 provides class-level validation for pyrido[1,2-a]pyrazines as CNS-active ligands, but the aromatic azeto scaffold represents a chemically orthogonal series requiring de novo SAR exploration rather than direct extrapolation of existing CNS pharmacophore models [2][3].

Dopamine Receptors CNS Disorders Antipsychotic Development

Synthetic Tractability: β-Lactam Derivative Formation via Intramolecular Cyclization on the Azeto Scaffold

Bromination of diethyl (cis-3-azido-2-oxo-4-styrylazetidin-1-yl)(pyridin-2-yl)methylphosphonate (compound 6) in MeOH yields tricyclic β-lactam derivative 7, while bromination of the vinyl analogue 9 affords tricyclic β-lactam 10, directly demonstrating the synthetic utility of the azeto[1,2-a]pyrido[1,2-d]pyrazine scaffold for constructing fused β-lactam systems via intramolecular cyclization [1]. This intramolecular cyclization to form β-lactam-fused tricyclic systems is unique to scaffolds bearing the azetidinone moiety tethered to the pyridine ring and cannot be replicated using the saturated octahydro-pyrido[1,2-a]pyrazine scaffold, which lacks the requisite olefinic and azetidinone functionality [1][2]. The synthetic transformations yield products with defined stereochemistry (1R*,10aR* configuration) and provide access to phosphonate-substituted tricyclic β-lactams of interest for antibiotic development [1]. In contrast, the saturated octahydro scaffold primarily undergoes N-functionalization and C-7 substitution reactions, reflecting fundamentally different reactivity modes [2].

Synthetic Chemistry β-Lactam Antibiotics Cycloaddition

Research and Industrial Application Scenarios for Azeto[1,2-A]pyrido[1,2-D]pyrazine (CAS 49688-89-3)


Divergent SAR Starting Point for PDE2A Inhibitor Programs Seeking Novel Selectivity Profiles

For medicinal chemistry teams developing PDE2A inhibitors for neurodegenerative or neuropsychiatric imaging applications, azeto[1,2-a]pyrido[1,2-d]pyrazine provides a structurally distinct, aromatic scaffold that differs from the established triazolopyridopyrazine series (e.g., derivative 11, PDE2A IC50 = 1.99 nM) by lacking the fused triazole ring [1]. This scaffold enables the exploration of alternative vectors for substituent attachment and may yield inhibitors with differentiated PDE isoform selectivity profiles (>1000-fold selectivity over PDE10A demonstrated by derivative 11) or improved brain penetration characteristics [1]. The reduced basicity conferred by the aromatic azeto scaffold may help mitigate hERG channel binding, a common liability of basic amine-containing CNS drug candidates, though this hypothesis remains to be experimentally validated [1][2].

Synthetic Intermediate for β-Lactam-Fused Polycyclic Antibiotic Scaffolds

The synthetic methodology established by Hakimelahi and Sardarian (1990) demonstrates the utility of azeto[1,2-a]pyrido[1,2-d]pyrazine-derived phosphonate intermediates for constructing tricyclic and tetracyclic β-lactam systems via intramolecular bromination-cyclization sequences [2]. This reactivity is inaccessible from saturated pyrido[1,2-a]pyrazine analogues and provides access to conformationally constrained β-lactam antibiotics with defined stereochemistry (1R*,10aR* configuration) that may overcome β-lactamase resistance mechanisms [2]. Industrial antibiotic discovery groups can leverage this chemistry to generate novel β-lactam chemotypes that are structurally orthogonal to traditional penam, cephem, and carbapenem frameworks.

Computational Chemistry and Scaffold-Hopping Template for CNS Drug Discovery

The azeto[1,2-a]pyrido[1,2-d]pyrazine scaffold, with its computed AlogP of 1.29 and polar surface area of 90.65 Ų, occupies physicochemical property space consistent with CNS drug-likeness and is amenable to scaffold-hopping exercises from the well-characterized octahydro-pyrido[1,2-a]pyrazine CNS ligand series (e.g., CP-293019, D4 Ki = 3.40 nM; compound 36, mu-opioid Ki = 0.47 nM) [3][4]. Computational docking and molecular dynamics studies using this aromatic scaffold can explore alternative binding poses within GPCR orthosteric or allosteric sites that are inaccessible to the saturated, more basic octahydro scaffold [3]. This scaffold is particularly suited for virtual screening campaigns targeting CNS receptors where reduced amine basicity is desired to limit phospholipidosis risk and improve peripheral selectivity.

Reference Standard for Analytical Method Development and In Silico Property Benchmarking

As the minimally substituted, commercially available parent scaffold of the pyrido[1,2-a]pyrazine class, azeto[1,2-a]pyrido[1,2-d]pyrazine (CAS 49688-89-3) serves as a well-defined reference standard with fully characterized computational properties . Its canonical SMILES (C1=CC2=CN3C=CC3=CN2C=C1), InChIKey (CICGDJDFWYKGPK-UHFFFAOYSA-N), and computed parameters (density: 1.3±0.1 g/cm³; boiling point: 350.1±42.0°C; flash point: 159.8±15.7°C) provide a reliable baseline for HPLC method development, mass spectrometry calibration, and computational property prediction benchmarking for more complex pyridopyrazine derivatives . Importantly, this unsubstituted scaffold can be isotopically labeled or derivatized with analytical handles without interference from pre-existing substituents, making it an ideal core for internal standard preparation in LC-MS/MS bioanalytical assays.

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